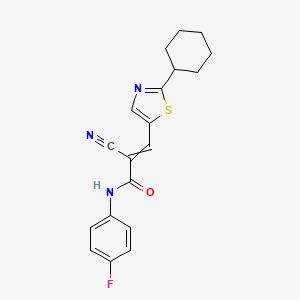

2-cyano-3-(2-cyclohexyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)prop-2-enamide

Description

The compound 2-cyano-3-(2-cyclohexyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)prop-2-enamide is a cyanoacrylamide derivative characterized by a thiazole ring substituted with a cyclohexyl group and an acrylamide moiety bearing a 4-fluorophenyl substituent.

Properties

IUPAC Name |

2-cyano-3-(2-cyclohexyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3OS/c20-15-6-8-16(9-7-15)23-18(24)14(11-21)10-17-12-22-19(25-17)13-4-2-1-3-5-13/h6-10,12-13H,1-5H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEJPBGCEBSWMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC=C(S2)C=C(C#N)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(2-cyclohexyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of a suitable α-haloketone with thiourea under acidic conditions.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.

Formation of the Enamide: The final step involves the coupling of the thiazole derivative with 4-fluoroaniline and an appropriate acylating agent, such as acryloyl chloride, under basic conditions to form the enamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(2-cyclohexyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-cyano-3-(2-cyclohexyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)prop-2-enamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyano-3-(2-cyclohexyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Groups

Several acrylamide derivatives share the 2-cyano-3-arylprop-2-enamide backbone but differ in substituents, influencing their physical and chemical properties. Key examples include:

- 2-Cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5b): Synthesized in 90% yield with a melting point of 292°C, this compound features a methoxyphenyl group and a sulfamoylphenyl amide. The electron-donating methoxy group may enhance solubility compared to halogenated analogs .

- 2-Cyano-3-(4-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5c): With a 63% yield and a melting point of 286°C, the chloro substituent introduces steric and electronic effects distinct from the target compound’s cyclohexyl-thiazole moiety .

- 2-Cyano-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide (20): Synthesized in 83% yield, this analog highlights the impact of a fluorophenyl group on the acrylamide framework, though its amide substituent (sulfamoylphenyl) differs from the target’s 4-fluorophenyl group .

Thiazole and Triazole Derivatives

Thiazole rings are common in bioactive compounds due to their stability and hydrogen-bonding capacity. Comparisons include:

- N-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]acetamide derivatives (e.g., 9b): These compounds incorporate fluorophenyl-thiazole moieties but lack the cyanoacrylamide backbone. Their synthesis involves coupling acetamide units with triazole-thiazole hybrids, demonstrating modular approaches to heterocyclic diversification .

- Isostructural thiazole-pyrazole compounds (4 and 5) : These feature fluorophenyl groups and exhibit planar molecular conformations, with one fluorophenyl group oriented perpendicularly to the core structure. Such conformational flexibility may parallel the target compound’s cyclohexyl-thiazole dynamics .

Heterocyclic Variations

Substitution of the thiazole ring with other heterocycles or functional groups significantly alters properties:

- (E)-2-cyano-3-[5-(difluoromethylsulfanylphenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide: Incorporates furan and thiophene rings, emphasizing the role of sulfur-rich heterocycles in modulating electronic properties .

Key Insight : The target compound’s cyclohexyl-thiazole group balances lipophilicity and rigidity, distinguishing it from more polar or π-conjugated analogs.

Biological Activity

2-Cyano-3-(2-cyclohexyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)prop-2-enamide is a compound of interest due to its potential biological activities. This article provides a comprehensive review of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features

- Functional Groups : The compound includes a cyano group, thiazole ring, and an amide linkage.

- Molecular Weight : Approximately 345.44 g/mol.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies show that thiazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | P. aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

In vitro studies have demonstrated that thiazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. For instance, compounds similar to the target molecule have shown to reduce levels of TNFα and IL-1β in macrophage cultures.

Case Study: Inhibition of Cytokine Production

A study investigated the effects of a thiazole derivative on cytokine production in J774 macrophages:

- Methodology : Cells were treated with varying concentrations (10 µM to 100 µM) of the compound and stimulated with LPS.

- Results : Significant reductions in TNFα and IL-1β were observed at concentrations above 25 µM.

Molecular Docking Studies

Molecular docking studies suggest that this compound may interact with key proteins involved in inflammation and infection pathways. The compound showed favorable binding affinities with targets like COX-2 and iNOS.

Table 2: Molecular Docking Results

| Protein Target | Binding Affinity (kcal/mol) |

|---|---|

| COX-2 | -8.5 |

| iNOS | -7.9 |

| PDE4B | -8.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.